(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
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Overview
Description
®-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a compound that belongs to the class of amino acids, specifically a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during chemical synthesis, preventing unwanted reactions at this site. This compound is significant in organic synthesis and peptide chemistry due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s important to note that this compound is a boc-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.
Mode of Action
The compound acts as a protected form of an amino acid. The Boc group serves to protect the amino group during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amino group . This deprotection process is often carried out using trifluoroacetic acid (TFA) .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . Once the peptide chain is assembled, the Boc group can be removed to complete the synthesis .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amino group during synthesis, the compound helps ensure that peptide bonds form at the correct locations, leading to the production of the desired peptide sequence .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Additionally, the deprotection process can be carried out at high temperatures using a thermally stable ionic liquid . The compound’s stability, reactivity, and efficacy can all be influenced by these environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc group can be removed (deprotected) using strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxyl compound.
Deprotection: Formation of the free amino acid.
Scientific Research Applications
®-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
®-4-Amino-3-hydroxybutanoic acid: The unprotected form of the compound.
®-4-((Methoxycarbonyl)amino)-3-hydroxybutanoic acid: Another protected amino acid with a different protecting group.
Uniqueness
®-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butoxycarbonyl group provides steric hindrance, which enhances the stability of the compound during synthesis. Additionally, the Boc group can be easily removed under mild acidic conditions, making it a preferred choice in peptide synthesis and other organic reactions.
Properties
IUPAC Name |
(3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOIOCDCZQUCM-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515994 |
Source
|
Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120021-39-8 |
Source
|
Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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